N-[(1-benzylpyrrolidin-3-yl)methyl]-N-methylpyridine-3-carboxamide
Description
N-[(1-benzylpyrrolidin-3-yl)methyl]-N-methylpyridine-3-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidine ring, a benzyl group, and a pyridine moiety, making it a versatile molecule for further chemical modifications and applications.
Properties
IUPAC Name |
N-[(1-benzylpyrrolidin-3-yl)methyl]-N-methylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-21(19(23)18-8-5-10-20-12-18)13-17-9-11-22(15-17)14-16-6-3-2-4-7-16/h2-8,10,12,17H,9,11,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAOKOPEZDLKSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(C1)CC2=CC=CC=C2)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-benzylpyrrolidin-3-yl)methyl]-N-methylpyridine-3-carboxamide typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common approach is the reaction of 1-benzyl-3-pyrrolidinone with methylamine under reductive amination conditions to form the corresponding amine. Subsequent acylation with pyridine-3-carboxylic acid chloride yields the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reductive amination reactions, followed by acylation steps. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: N-[(1-benzylpyrrolidin-3-yl)methyl]-N-methylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine-N-oxide derivatives.
Reduction: The pyridine ring can be reduced to form pyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine or pyrrolidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, or halides can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Pyridine-N-oxide derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine or pyrrolidine derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its structural complexity allows for the creation of diverse derivatives with varying biological activities.
Biology: N-[(1-benzylpyrrolidin-3-yl)methyl]-N-methylpyridine-3-carboxamide has been studied for its potential biological activities, including its role as a ligand for various receptors and enzymes. It can be used in biochemical assays to study receptor-ligand interactions.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs targeting neurological disorders, cardiovascular diseases, and other conditions. Its ability to modulate biological targets makes it a valuable candidate for drug discovery.
Industry: In the chemical industry, this compound is used as an intermediate in the synthesis of more complex molecules. Its versatility and reactivity make it a valuable component in the production of various chemical products.
Mechanism of Action
The mechanism by which N-[(1-benzylpyrrolidin-3-yl)methyl]-N-methylpyridine-3-carboxamide exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would vary based on the specific application and target.
Comparison with Similar Compounds
N-(1-benzylpyrrolidin-3-yl)-2-chloroacetamide hydrochloride: Similar in structure but with a different functional group.
N-benzyl-3-pyrrolidinone: A related compound with a different amide group.
N-(1-benzylpyrrolidin-3-yl)arylbenzamides: Potent and selective human dopamine D4 antagonists.
Uniqueness: N-[(1-benzylpyrrolidin-3-yl)methyl]-N-methylpyridine-3-carboxamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity allows for a wide range of chemical modifications, making it a versatile molecule for research and industrial use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
